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Introduction
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) is a chiral diphosphine ligand that has

proven to be of paramount importance in the field of asymmetric catalysis. Its C₂-symmetric,

atropisomeric structure, arising from restricted rotation about the C1-C1' bond of the binaphthyl

backbone, provides a well-defined chiral environment for a wide range of metal-catalyzed

enantioselective transformations. The synthesis of BINAP typically results in a racemic mixture

of its (R)- and (S)-enantiomers. However, for applications in asymmetric synthesis, the use of

enantiomerically pure BINAP is crucial to achieve high enantioselectivity in the desired product.

[1] This technical guide provides a comprehensive overview of the core methods employed for

the resolution of racemic BINAP, presenting quantitative data, detailed experimental protocols,

and visual workflows to aid researchers in selecting and implementing the most suitable

strategy for their needs.

Core Resolution Strategies
The resolution of racemic BINAP can be broadly categorized into four main strategies:

Classical Resolution: Involving the formation of diastereomeric derivatives with a chiral

resolving agent, which can then be separated by physical means such as fractional

crystallization.
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Chromatographic Resolution: Employing chiral stationary phases (CSPs) in high-

performance liquid chromatography (HPLC) to directly separate the enantiomers.

Kinetic Resolution: Utilizing a chiral catalyst or reagent that reacts at different rates with the

two enantiomers of racemic BINAP or a BINAP precursor, leading to the enrichment of the

less reactive enantiomer.

Dynamic Kinetic Resolution (DKR): Combining a kinetic resolution with an in-situ

racemization of the starting material, allowing for the theoretical conversion of the entire

racemic mixture into a single enantiomer of the product.

The following sections delve into the technical details of each of these methodologies.

Classical Resolution
Classical resolution is a foundational technique for obtaining enantiomerically pure compounds.

In the context of BINAP, this can be achieved either by resolving a precursor like 1,1'-bi-2-

naphthol (BINOL) or by resolving a BINAP derivative such as its phosphine oxide (BINAPO).

Resolution of the Precursor: (±)-BINOL
A highly effective and widely adopted strategy involves the resolution of racemic BINOL, which

is then stereospecifically converted to the corresponding enantiomer of BINAP. This approach

is often preferred due to the availability of efficient resolving agents for BINOL. One of the most

successful methods utilizes N-benzylcinchonidinium chloride as the chiral resolving agent.[2]

Enantiomer
Resolving
Agent

Diastereomeri
c Complex

Recovery Yield
(%)

Enantiomeric
Excess (e.e.,
%)

(R)-BINOL

N-

Benzylcinchonidi

nium Chloride

Crystalline Solid 85-88 >99

(S)-BINOL

N-

Benzylcinchonidi

nium Chloride

From Mother

Liquor
89-93 99
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Table 1: Quantitative data for the resolution of racemic BINOL using N-benzylcinchonidinium

chloride. Data sourced from Organic Syntheses.[2]

Materials:

Racemic 1,1'-bi-2-naphthol (BINOL)

N-benzylcinchonidinium chloride

Acetonitrile (MeCN)

Methanol (MeOH)

Ethyl acetate (EtOAc)

Hydrochloric acid (aq., dilute)

Procedure:

A solution of racemic BINOL and 0.55 equivalents of N-benzylcinchonidinium chloride in

acetonitrile is heated to reflux to ensure complete dissolution.

During heating, the (R)-BINOL•N-benzylcinchonidinium chloride complex begins to

crystallize.

The mixture is cooled to 0 °C, and the solid is collected by filtration and washed with cold

acetonitrile to afford the diastereomeric complex with approximately 96% diastereomeric

excess (d.e.).

The complex is further purified by slurrying in methanol to achieve >99% d.e.

The purified complex is then treated with a mixture of ethyl acetate and dilute aqueous HCl

to break the salt and liberate (R)-BINOL. The organic layer is separated, washed, dried, and

concentrated to yield (R)-BINOL.[2]

The mother liquor from the initial crystallization, containing the enriched (S)-BINOL, is

concentrated. The residue is dissolved in ethyl acetate and washed with dilute HCl to remove

the resolving agent. The organic layer is then concentrated to afford (S)-BINOL.[2]
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Once enantiomerically pure BINOL is obtained, it can be converted to BINAP without

compromising its chiral integrity. A common method involves the conversion of BINOL to its

bistriflate, followed by a nickel-catalyzed cross-coupling with diphenylphosphine.[3]

Experimental Protocol: Synthesis of (R)-BINAP from (R)-BINOL

Materials:

(R)-(+)-1,1'-bi-2-naphthol

Methylene chloride (CH₂Cl₂)

Pyridine

Triflic anhydride (Tf₂O)

Hexane

Silica gel

[1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe))

Anhydrous dimethylformamide (DMF)

Diphenylphosphine (Ph₂PH)

1,4-Diazabicyclo[2.2.2]octane (DABCO)

Methanol

Procedure:

Preparation of the Ditriflate: (R)-BINOL is dissolved in dry methylene chloride, and the

solution is cooled. Pyridine and triflic anhydride are added, and the reaction is stirred

overnight at room temperature. Hexane is added, and the mixture is filtered through a pad of

silica gel. The filtrate is concentrated to give the (R)-BINOL ditriflate.
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Nickel-Catalyzed Phosphination: An oven-dried flask is charged with NiCl₂(dppe) and purged

with nitrogen. Anhydrous DMF and diphenylphosphine are added, and the solution is heated

to 100 °C. A solution of the (R)-BINOL ditriflate and DABCO in DMF is then added, followed

by additional portions of diphenylphosphine over several hours. The reaction is heated at

100 °C for 2-3 days.

Isolation: The reaction mixture is cooled, and the product crystallizes. The solid is collected

by filtration, washed with methanol, and dried under vacuum to yield (R)-BINAP.[3]
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Workflow for classical resolution of BINOL and conversion to BINAP.

Resolution of Racemic BINAP Monoxide or Dioxide
An alternative classical approach involves the synthesis of racemic BINAP, followed by

oxidation to the corresponding bis(phosphine oxide) (BINAPO). This racemic BINAPO is then

resolved using a chiral acid, such as (+)-camphorsulfonic acid or (-)-O,O'-dibenzoyl-L-tartaric

acid, through fractional crystallization of the resulting diastereomeric salts. The separated

enantiomers of BINAPO are then reduced back to the enantiomerically pure BINAP.

| Resolving Agent | Enantiomer Isolated | Yield (%) | Enantiomeric Excess (e.e., %) | | :--- | :--- |

:--- | :--- | :--- | | (-)-O,O'-Dibenzoyl-L-tartaric acid | (S)-BINAPO | - | High | | (+)-Camphorsulfonic

acid | (R)-BINAPO | - | High |

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 15 Tech Support

https://www.benchchem.com/product/b118723?utm_src=pdf-body
https://orgsyn.org/demo.aspx?prep=v91p0001
https://www.benchchem.com/product/b118723?utm_src=pdf-body-img
https://www.benchchem.com/product/b118723?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118723?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Qualitative data for the classical resolution of racemic BINAPO. Specific yield and e.e.

values are highly dependent on the crystallization conditions.[4]

Materials:

Racemic BINAPO

Chiral resolving agent (e.g., (-)-O,O'-dibenzoyl-L-tartaric acid)

Suitable solvent for crystallization (e.g., ethanol, acetone)

Base for liberation of BINAPO (e.g., NaOH)

Reducing agent (e.g., HSiCl₃/Et₃N)

Procedure:

Racemic BINAPO and the chiral resolving agent are dissolved in a minimal amount of a hot

solvent.

The solution is allowed to cool slowly, leading to the crystallization of one of the

diastereomeric salts.

The crystals are collected by filtration. The process may be repeated to enhance

diastereomeric purity.

The resolved diastereomeric salt is treated with a base to liberate the enantiomerically pure

BINAPO.

The enantiopure BINAPO is then reduced to the corresponding BINAP enantiomer using a

suitable reducing agent like trichlorosilane and triethylamine.

Chromatographic Resolution
Chiral chromatography, particularly HPLC, offers a powerful analytical and preparative tool for

the direct separation of BINAP enantiomers. This method relies on the differential interaction of

the enantiomers with a chiral stationary phase (CSP).
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The resolution of BINAP dioxide (BINAPO) on brush-type CSPs has been reported.[5] While

direct preparative scale HPLC of BINAP itself is less common for large-scale synthesis due to

cost and solvent consumption, it is an invaluable technique for analytical determination of

enantiomeric excess.

Chiral Stationary
Phase (CSP)

Mobile Phase
Separation Factor
(α)

Resolution (Rs)

CSP 1
n-hexane/2-propanol

(50:50)
1.25 1.80

CSP 11
MTBE/methanol

(90:10)
- Baseline

CSP 12
MTBE/methanol

(90:10)
2.13 4.85

Table 3: Chromatographic data for the separation of BINAPO enantiomers on different brush-

type CSPs.[5]

Instrumentation:

High-Performance Liquid Chromatograph

Chiral column (e.g., Daicel Chiralpak series)

UV detector

Typical Conditions:

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar

modifier (e.g., isopropanol or ethanol). The exact ratio is optimized to achieve baseline

separation.

Flow Rate: Typically 0.5-1.5 mL/min.

Detection: UV detection at a wavelength where BINAP exhibits strong absorbance (e.g., 254

nm).
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Column Temperature: Often ambient, but can be controlled to optimize separation.

Procedure:

A dilute solution of the BINAP sample is prepared in the mobile phase.

The sample is injected onto the chiral column.

The enantiomers are separated as they pass through the column, resulting in two distinct

peaks in the chromatogram.

The enantiomeric excess is calculated from the relative areas of the two peaks.
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Chiral HPLC Separation of BINAP
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Schematic of chiral HPLC for BINAP enantiomer separation.

Kinetic Resolution
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than

the other with a chiral catalyst or reagent, leading to the enrichment of the unreacted, slower-

reacting enantiomer.
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A notable example is the kinetic resolution of racemic secondary allylic alcohols via asymmetric

hydrogenation catalyzed by a BINAP-ruthenium(II) complex. While this method resolves the

alcohol and not BINAP itself, it showcases the resolving power of chiral BINAP complexes. A

more direct application involves the palladium-catalyzed allylic alkylation using a chiral P,S-

ligand derived from BINAP, which effectively resolves acyclic allylic acetates and benzoates.[6]

Conversion (%)
Enantiomeric Excess (e.e.,
%) of Unreacted Substrate

Selectivity Factor (s)

55 >98 ~26

Table 4: Data for the kinetic resolution of 3-buten-2-yl benzoate using a palladium/(S)-BINAP(S)

catalyst system.[6]

Materials:

Racemic allylic benzoate

Palladium catalyst precursor (e.g., [Pd₂(dba)₃]•CHCl₃)

Chiral ligand (e.g., (S)-BINAP(S))

Nucleophile (e.g., sodium dimethyl malonate)

Solvent (e.g., THF)

Procedure:

The palladium precursor and the chiral ligand are dissolved in the solvent to form the active

catalyst.

The racemic allylic benzoate and the nucleophile are added to the catalyst solution.

The reaction is allowed to proceed to a specific conversion (typically around 50%).

The reaction is quenched, and the unreacted allylic benzoate is separated from the product

by chromatography.
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The enantiomeric excess of the recovered starting material is determined, for example, by

chiral HPLC.

Kinetic Resolution Principle
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Principle of kinetic resolution.

Dynamic Kinetic Resolution (DKR)
Dynamic kinetic resolution overcomes the 50% theoretical yield limitation of standard kinetic

resolution by coupling the resolution step with an in-situ racemization of the starting material.

This allows for the conversion of the entire racemic mixture into a single enantiomerically pure

product.

A prime example is the chemoenzymatic dynamic kinetic resolution of BINOLs. This method

combines a metal catalyst for the racemization of BINOL with a lipase for the enantioselective

acylation of one of the BINOL enantiomers.

Substrate (rac-BINOL
derivative)

Yield (%)
Enantiomeric Excess (e.e.,
%)

6-Br-BINOL 95 93

6-Cl-BINOL 92 92

6-CO₂Me-BINOL 87 87
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Table 5: Selected data for the chemoenzymatic DKR of substituted BINOLs using a CuCl/BCP

catalyst for racemization and lipase LPL-311-Celite for resolution.[7]

Materials:

Racemic BINOL derivative

Copper(I) chloride (CuCl)

Ligand (e.g., Bathocuproine, BCP)

Lipase (e.g., LPL-311-Celite)

Acyl donor (e.g., vinyl acetate)

Base (e.g., Na₂CO₃)

Solvent (e.g., toluene)

Procedure:

In a reaction vessel under an inert atmosphere, the racemization catalyst is prepared by

mixing CuCl and the ligand in toluene.

The racemic BINOL derivative, the lipase, the base, and the acyl donor (vinyl acetate, which

also serves as a co-solvent) are added.

The reaction mixture is stirred at a controlled temperature (e.g., 50 °C) for an extended

period (e.g., 60 hours).

During the reaction, one enantiomer of BINOL is continuously acylated by the lipase, while

the other enantiomer, which is being depleted, is replenished through the copper-catalyzed

racemization of the acylated enantiomer's counterpart.

After the reaction is complete, the enzyme is filtered off, and the product (the monoacylated

BINOL) is purified by chromatography.
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The acetyl group can be subsequently hydrolyzed to yield the enantiomerically pure BINOL.

[7]

Dynamic Kinetic Resolution of BINOL
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Conceptual workflow of the dynamic kinetic resolution of BINOL.

Conclusion
The resolution of racemic BINAP is a critical step in harnessing its full potential in asymmetric

catalysis. This guide has detailed the primary methodologies available to researchers, from
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traditional classical and chromatographic techniques to more advanced kinetic and dynamic

kinetic resolutions. The choice of method will depend on various factors, including the desired

scale of the synthesis, cost considerations, and the available laboratory infrastructure. For

large-scale production, classical resolution of the BINOL precursor followed by stereospecific

conversion to BINAP remains a robust and economical approach. Chromatographic methods

are indispensable for analytical purposes and can be employed for smaller-scale preparative

separations. Kinetic and dynamic kinetic resolutions offer elegant and highly efficient

alternatives, particularly when high throughput or the synthesis of a specific derivative is

desired. By understanding the principles and practical aspects of each method presented,

researchers can make informed decisions to efficiently access the enantiomerically pure BINAP

required for their innovative work in asymmetric synthesis and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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